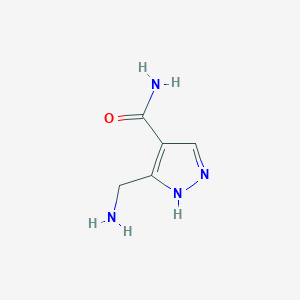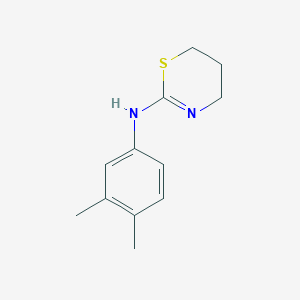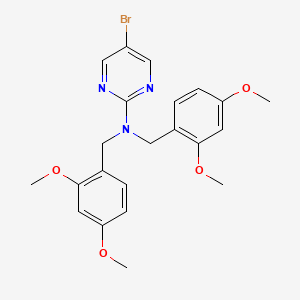
5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine is a chemical compound characterized by its bromine and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine typically involves multiple steps, starting with the bromination of pyrimidin-2-amine. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a strong base.
Major Products Formed:
Oxidation: Bromate ion (BrO₃⁻)
Reduction: Amines or other reduced forms
Substitution: Derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine and methoxy groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: This compound has potential applications in drug development, particularly in the design of antiviral and anticancer agents. Its structural features allow it to interact with biological targets involved in disease processes.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism by which 5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to these targets, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2,4-dimethoxybenzylamine
N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine
5-Bromo-N-(2,4-dimethoxybenzyl)pyrimidin-2-amine
Uniqueness: 5-Bromo-N,N-bis(2,4-dimethoxybenzyl)pyrimidin-2-amine stands out due to its bis-substitution pattern, which provides enhanced binding affinity and specificity compared to its mono-substituted counterparts. This structural feature makes it particularly useful in applications requiring strong molecular interactions.
Eigenschaften
Molekularformel |
C22H24BrN3O4 |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
5-bromo-N,N-bis[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H24BrN3O4/c1-27-18-7-5-15(20(9-18)29-3)13-26(22-24-11-17(23)12-25-22)14-16-6-8-19(28-2)10-21(16)30-4/h5-12H,13-14H2,1-4H3 |
InChI-Schlüssel |
AAJNTEQREZOSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN(CC2=C(C=C(C=C2)OC)OC)C3=NC=C(C=N3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


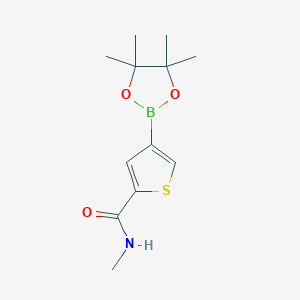

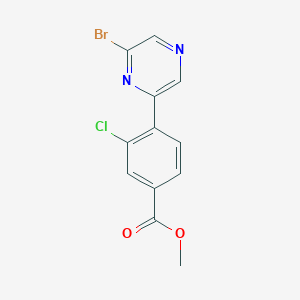
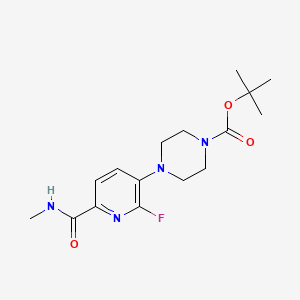

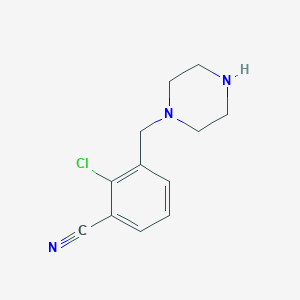
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
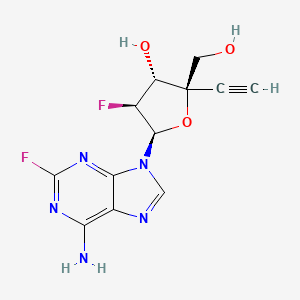
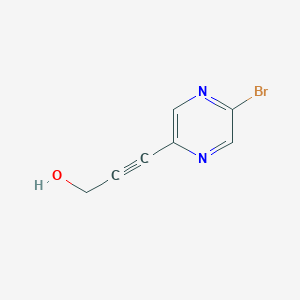
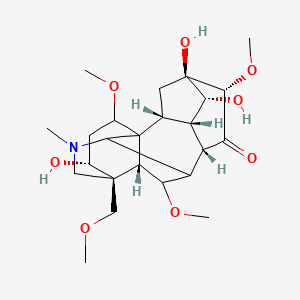
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
